

An In-depth Technical Guide to 4-Aminoindole (CAS: 5192-23-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminoindole

Cat. No.: B1269813

[Get Quote](#)

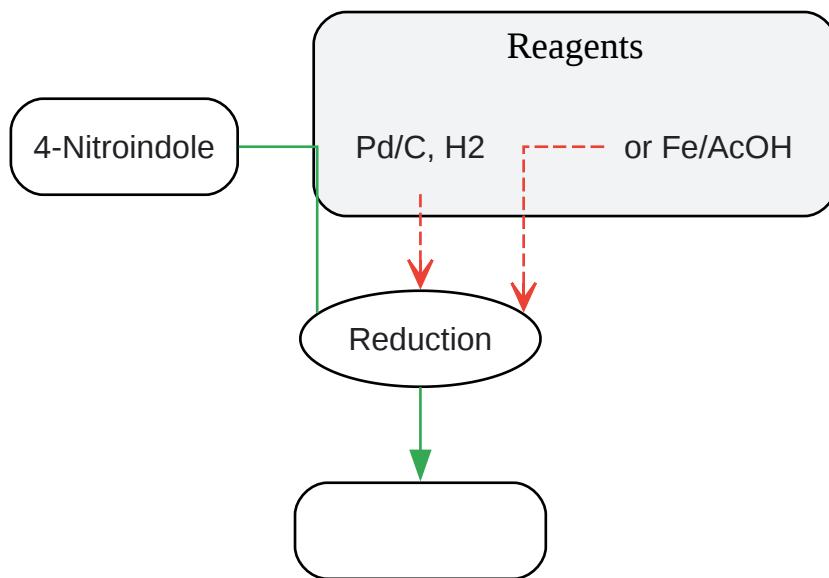
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole, with the CAS number 5192-23-4, is a heterocyclic aromatic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, comprising a bicyclic indole core with a reactive amino group at the 4-position, make it a versatile precursor in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and analytical characterization of **4-aminoindole**, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-aminoindole** is fundamental for its application in chemical synthesis and biological assays. The key properties are summarized in the table below.

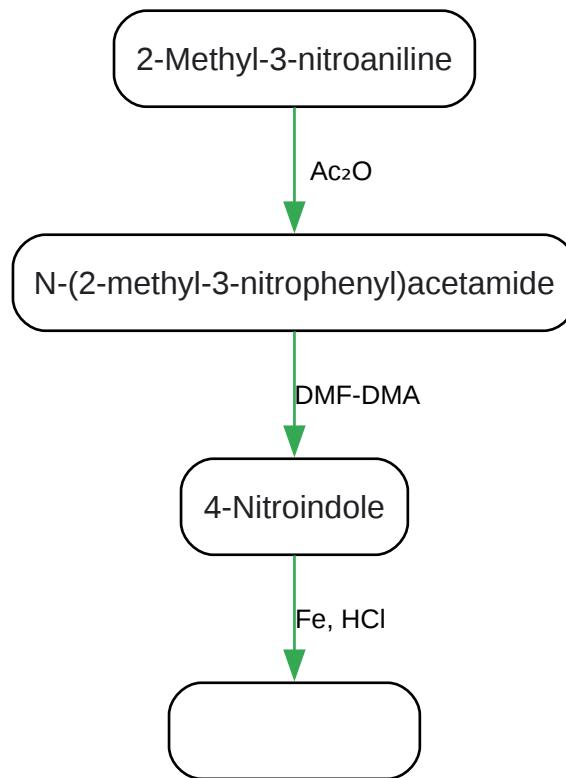

Property	Value	Source
CAS Number	5192-23-4	[1] [2] [3] [4] [5] [6] [7] [8] [9] [10] [11] [12] [13] [14] [15] [16] [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28] [29] [30]
Molecular Formula	C ₈ H ₈ N ₂	[1] [4] [5] [7] [12]
Molecular Weight	132.16 g/mol	[1] [4] [5] [7] [12]
Appearance	White to off-white or greenish-grey to tan crystalline powder.	[2] [2]
Melting Point	105-111 °C	[1] [31] [3] [5] [6] [7] [8]
Boiling Point (Predicted)	354.0 ± 15.0 °C at 760 mmHg	[31] [3] [5]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. [2]	[2]
pKa (Predicted)	18.23 ± 0.30	[3]
LogP (Predicted)	0.86 - 1.75	[4] [5]
Canonical SMILES	C1=CC(=C2C=CNC2=C1)N	[1] [2] [4] [5] [7]
InChI Key	LUNUNJFSHKXSXGQ- UHFFFAOYSA-N	[2] [5] [7]

Synthesis of 4-Aminoindole

4-Aminoindole can be synthesized through various chemical routes. Two common and effective methods are detailed below, starting from readily available precursors.

Synthesis from 4-Nitroindole

A widely employed method involves the reduction of the nitro group of 4-nitroindole. This approach is generally high-yielding and proceeds under standard laboratory conditions.



[Click to download full resolution via product page](#)

Synthesis of **4-Aminoindole** from 4-Nitroindole.

Synthesis from 2-Methyl-3-nitroaniline

An alternative synthetic route utilizes 2-methyl-3-nitroaniline as the starting material. This multi-step process involves the protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group.

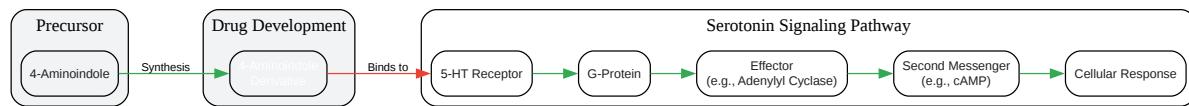
[Click to download full resolution via product page](#)

Synthesis of **4-Aminoindole** from 2-Methyl-3-nitroaniline.

Biological Significance and Applications in Drug Discovery

While **4-aminoindole** itself has limited reported direct biological activity, its true significance lies in its role as a versatile scaffold for the synthesis of a multitude of pharmacologically active molecules.[2][6] The amino group provides a convenient handle for further chemical modifications, enabling the generation of diverse compound libraries for drug screening.

Key Therapeutic Areas for **4-Aminoindole** Derivatives:


- Oncology: Derivatives of **4-aminoindole** have been investigated as potential anti-cancer agents. For instance, they serve as precursors for the synthesis of inhibitors of protein kinases and compounds that interfere with the Hedgehog signaling pathway, which is implicated in various cancers.[5]

- Neuroscience: The **4-aminoindole** core is present in molecules designed to interact with the central nervous system. Notably, it is a key intermediate in the synthesis of ligands for serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), which are important targets for the treatment of depression, anxiety, and other neurological disorders. [5]
- Infectious Diseases: Certain derivatives have been explored as inhibitors of bacterial thymidylate synthase, an essential enzyme for DNA synthesis in bacteria, highlighting their potential as antibacterial agents.[5]
- Inflammation: **4-Aminoindole** is a starting material for the synthesis of inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory cascade.[5]

One study has suggested that **4-aminoindole** may have the potential to inhibit the enzyme carboxamidase.[12] Furthermore, **4-aminoindole** carboxamide derivatives have shown promise in inhibiting the aggregation of tau protein, a hallmark of Alzheimer's disease.

Representative Signaling Pathway: Serotonin Receptor Modulation

Derivatives of **4-aminoindole** are frequently designed as ligands for serotonin receptors. The following diagram illustrates a simplified serotonin signaling pathway, a common target for drugs developed from the **4-aminoindole** scaffold.

[Click to download full resolution via product page](#)

Modulation of Serotonin Signaling by a **4-Aminoindole** Derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of **4-aminoindole** in research and development.

Synthesis of 4-Aminoindole from 4-Nitroindole

Materials:

- 4-Nitroindole
- 10% Palladium on carbon (Pd/C)
- Ethanol
- Hydrogen gas supply
- Celite

Procedure:

- In a flask suitable for hydrogenation, suspend 4-nitroindole (1 equivalent) in ethanol.
- Carefully add 10% Pd/C (0.5 mol%) to the suspension under an inert atmosphere (e.g., nitrogen).
- Purge the reaction vessel with hydrogen gas three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to complete.
- Upon completion, purge the vessel with nitrogen to remove hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with ethanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield crude **4-aminoindole**.

- The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for improved stability.[10]

Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol provides a general framework for assessing the cytotoxicity of **4-aminoindole** or its derivatives. Optimization of cell density and incubation times is recommended for each specific cell line.

Materials:

- Target cell line and appropriate complete culture medium
- **4-Aminoindole** (or derivative)
- Sterile 96-well flat-bottom plates (tissue-culture treated)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Calibrated multichannel pipette
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired concentration. Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 μ L of medium) and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **4-aminoindole** in culture medium. Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + solvent used to dissolve the compound).

- Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Read the absorbance on a microplate reader at 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.[\[3\]](#)[\[11\]](#)[\[13\]](#)[\[32\]](#)

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of **4-aminoindole** purity by reversed-phase HPLC.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)

Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample Preparation: Dissolve an accurately weighed amount of **4-aminoindole** in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - UV Detection: 254 nm
 - Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Data Analysis: The purity of the **4-aminoindole** sample is determined by the area percentage of the main peak in the chromatogram.[22][23][27]

Conclusion

4-Aminoindole is a compound of significant interest in the field of drug discovery and medicinal chemistry. Its value is derived not from its own potent biological activity, but from its utility as a versatile and strategically important synthetic intermediate. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of **4-aminoindole** for the development of novel therapeutics. As our

understanding of disease pathways continues to evolve, the demand for novel molecular scaffolds like **4-aminoindole** is expected to grow, further solidifying its importance in the quest for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminoindole; LC-ESI-QQ; MS2; CE:40 V; [M+H]⁺ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of amino acid residues involved in 4-chloroindole 3-hydroxylation by cytochrome P450 2A6 using screening of random libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. 4-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-Aminoindole | 5192-23-4 [chemicalbook.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. 4-Aminoindole | 5192-23-4 | FA10290 | Biosynth [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]

- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 19. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cellular stress upregulates indole signaling metabolites in *E. coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 5192-23-4|4-Aminoindole|BLD Pharm [bldpharm.com]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminoindole (CAS: 5192-23-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269813#4-aminoindole-cas-number-5192-23-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com